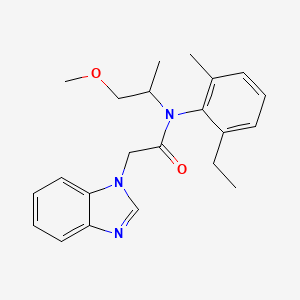
1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, also known as CMCB, is a versatile organic compound extensively used in scientific research . It possesses a cyclic structure consisting of a five-membered ring that contains a nitrogen atom, a carbon atom, and two oxygen atoms . It has a white crystalline appearance .
Synthesis Analysis
CMCB is highly valuable in organic synthesis due to its stability and reactivity . It functions as a catalyst in organic reactions and facilitates the synthesis of diverse organic compounds, such as heterocycles . A study on the accelerated microdroplet synthesis of benzimidazoles suggests that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .Molecular Structure Analysis
The molecular formula of CMCB is C15H18N2O2 . It has a cyclic structure with a five-membered ring that contains a nitrogen atom, a carbon atom, and two oxygen atoms .Chemical Reactions Analysis
CMCB acts as a Lewis acid by accepting electrons from other molecules . This unique property allows it to form complexes with a range of organic molecules and further enhances its catalytic capabilities .Physical And Chemical Properties Analysis
CMCB has a molecular weight of 258.32 g/mol . It has a melting point range of 107-109°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Metal–Organic Frameworks (MOFs)
Research by Tang et al. (2017) demonstrates the utility of mixed ligands, including a compound structurally similar to "1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid," in synthesizing zeolite-like metal–organic frameworks (MOFs). These MOFs exhibit high chemical stability and CO2 uptake capacity, showcasing the potential of such compounds in environmental and material science applications. This advancement is crucial for developing new materials that can efficiently capture and store greenhouse gases, addressing climate change challenges (Tang, Wu, Wang, & Zhang, 2017).
Antimicrobial Activity
El-Meguid's study (2014) investigates the antimicrobial potential of benzimidazole derivatives, including those structurally related to "1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid." These compounds exhibit significant effectiveness against various bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. Such findings highlight the potential of benzimidazole derivatives in developing new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria (El-Meguid, 2014).
Insights into Molecular Structure and Properties
Research on benzimidazole derivatives, including efforts to synthesize and study their properties, provides valuable insights into the relationship between molecular structure and function. Studies like those conducted by Marandi (2018), which explore the synthesis of imidazo[1,2-a]pyridine derivatives through a three-component condensation reaction, contribute to a deeper understanding of the chemical behavior of benzimidazole derivatives. Such knowledge is instrumental in the design and development of novel compounds with tailored properties for specific applications (Marandi, 2018).
Wirkmechanismus
Target of Action
It is known to be a versatile organic compound extensively used in scientific research .
Mode of Action
CMCB functions as a catalyst in organic reactions and facilitates the synthesis of diverse organic compounds, such as heterocycles . In addition, CMCB acts as a Lewis acid by accepting electrons from other molecules . This unique property allows it to form complexes with a range of organic molecules and further enhances its catalytic capabilities .
Biochemical Pathways
Given its role as a catalyst and a lewis acid, it can be inferred that it may be involved in various biochemical reactions where it facilitates the synthesis of diverse organic compounds .
Pharmacokinetics
Its molecular weight (25832 g/mol) and structure suggest that it may have certain pharmacokinetic properties that influence its bioavailability .
Result of Action
Given its role as a catalyst and a lewis acid, it can be inferred that it may induce changes at the molecular level, potentially influencing the structure and function of various organic compounds .
Action Environment
Given its stability and reactivity, it can be inferred that certain environmental factors such as temperature, ph, and presence of other compounds may influence its action .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclohexyl-2-methylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-16-13-9-11(15(18)19)7-8-14(13)17(10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAHFDDIZFKJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCCC3)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)


![N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2843710.png)





![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)

